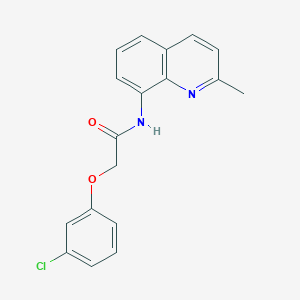![molecular formula C21H17BrN2O2 B14984107 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B14984107.png)
5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide typically involves the reaction of 5-bromoindole with 2-(1H-indol-3-yl)-2-phenylethylamine and furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can be compared with other indole derivatives, such as:
5-bromoindole: A simpler indole derivative with similar bromine substitution.
N-(2-phenylethyl)indole-3-carboxamide: A related compound with a similar indole and phenylethyl structure but lacking the furan moiety.
2-furanilides: Compounds containing a furan ring substituted at the 2-position with an anilide.
The uniqueness of this compound lies in its specific combination of the indole, phenylethyl, and furan moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17BrN2O2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-20-11-10-19(26-20)21(25)24-12-16(14-6-2-1-3-7-14)17-13-23-18-9-5-4-8-15(17)18/h1-11,13,16,23H,12H2,(H,24,25) |
InChI Key |
HLKCSSKUMSPVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B14984026.png)
![4-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B14984043.png)
![N-cyclohexyl-N-methyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14984051.png)
![1-methyl-2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B14984066.png)
![3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984078.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14984084.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984085.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984088.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide](/img/structure/B14984094.png)

![8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14984124.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984132.png)
![1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14984139.png)

